Predicted p97 Inhibitory Activity: 4-Benzylamino Scaffold Yields Optimized Derivative with IC50 34 nM vs. Reference Drug CB5339 (IC50 44 nM)
In a 2024 study, the N-benzylpyrimidin-4-amine scaffold was used to design novel VCP/p97 inhibitors. The 4-benzylamino derivative D1 achieved an IC50 of 34 nM against p97, outperforming the reference drug CB5339 (IC50 44 nM) under identical assay conditions [1]. The scaffold's 4-substitution pattern was essential: the validated AADRRR pharmacophore requires the benzylamino group at the 4-position to satisfy three aromatic ring features, a hydrogen bond donor, and two acceptor features that are not simultaneously achievable with 2-benzyl or aniline substitutions [2].
| Evidence Dimension | VCP/p97 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Derivative D1 (4-benzylamino scaffold): IC50 = 34 nM |
| Comparator Or Baseline | CB5339 (reference p97 inhibitor): IC50 = 44 nM; 2-benzyl isomer: no measurable p97 inhibition at equivalent concentrations |
| Quantified Difference | D1 is 1.3-fold more potent than CB5339; regioisomeric switch to 2-benzyl abolishes activity |
| Conditions | Recombinant VCP/p97 enzyme inhibition assay; D1-D3 synthesized and tested alongside CB5339 positive control |
Why This Matters
For VCP/p97 inhibitor development, the 4-benzylamino substitution is non-negotiable for pharmacophore fit; procurement of the correct regioisomer avoids wasted synthesis on inactive 2-benzyl analogs.
- [1] Developing of pharmacophore and three-dimensional structure-activity relationship models of VCP/p97 ligands and their synthesis and biological evaluation. J Mol Struct. 2024. DOI: 10.1016/j.molstruc.2024.140615. View Source
- [2] Gu C, Zhang Y, Xie X, Wang X, Zhao B, Zhu Y. Pharmacophore modeling and 3D-QSAR of N-benzylpyrimidin-4-amines: AADRRR model with R2=0.924, Q2=0.701. Med Chem Res. 2020;29:727-737. View Source
